molecular formula C17H25N3O2 B4516045 N-cyclohexyl-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-cyclohexyl-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Cat. No.: B4516045
M. Wt: 303.4 g/mol
InChI Key: OCWZMNUBSJBZAT-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a heterocyclic compound featuring a fused cycloheptapyridazinone core linked to an acetamide group substituted with a cyclohexyl moiety.

Properties

IUPAC Name

N-cyclohexyl-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c21-16(18-14-8-4-2-5-9-14)12-20-17(22)11-13-7-3-1-6-10-15(13)19-20/h11,14H,1-10,12H2,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWZMNUBSJBZAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C(=O)C=C3CCCCCC3=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares its core cyclohepta[c]pyridazin-3-one scaffold with several derivatives, differing primarily in the acetamide substituent and peripheral functional groups. Key analogs include:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications
N-Cyclohexyl-2-(N-hydroxycarbamimidoyl)-2-[(4-nitrophenyl)-hydrazono]-acetamide (5h) C15H22N6O4 350.38 4-Nitrophenyl hydrazone, hydroxycarbamimidoyl mp 195°C; IR peaks at 3548, 1653 cm⁻¹
2-(3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide C19H17F3N4O3S 438.42 Trifluoromethoxy-benzothiazole ChemSpider ID: 27329458
2-(3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}acetamide C21H22F3N5O2 435.43 Trifluoromethyl-benzimidazole, ethyl linker
N-cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (1Z105) C25H26N4O2S 470.57 Pyrimidoindole-thioether TLR4 agonist with adjuvant activity

Key Observations:

  • Substituent Impact on Physicochemical Properties : The nitro group in compound 5h increases polarity (evidenced by IR absorption at 1653 cm⁻¹ for C=O), while trifluoromethoxy or trifluoromethyl groups in enhance lipophilicity and metabolic stability .
  • Biological Activity : The pyrimidoindole derivative 1Z105 demonstrates TLR4 agonism, with SAR studies showing that substitution at the C8 position (e.g., furan-2-yl in 2B182C ) enhances potency . This suggests that the cycloheptapyridazin core in the target compound may offer a distinct binding profile compared to pyrimidoindole-based analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

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